molecular formula C25H27ClN4O B5994590 [3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-isoquinolin-1-ylmethanone

[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-isoquinolin-1-ylmethanone

Cat. No.: B5994590
M. Wt: 435.0 g/mol
InChI Key: RSQLXMPOHCIGNX-UHFFFAOYSA-N
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Description

[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-isoquinolin-1-ylmethanone: is a complex organic compound that features a unique structure combining isoquinoline, piperidine, and piperazine moieties with a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-isoquinolin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the piperidine and piperazine rings. The chlorophenyl group is then attached to the piperazine ring. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-isoquinolin-1-ylmethanone: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-isoquinolin-1-ylmethanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-isoquinolin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-isoquinolin-1-ylmethanone: can be compared to other compounds with similar structures, such as:

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

This compound .

Properties

IUPAC Name

[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-isoquinolin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O/c26-20-6-3-7-21(17-20)28-13-15-29(16-14-28)22-8-4-12-30(18-22)25(31)24-23-9-2-1-5-19(23)10-11-27-24/h1-3,5-7,9-11,17,22H,4,8,12-16,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQLXMPOHCIGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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